(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate
Description
Properties
CAS No. |
67603-57-0 |
|---|---|
Molecular Formula |
C25H45NO4S |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
butane-1-sulfonate;(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium |
InChI |
InChI=1S/C21H36NO.C4H10O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-3-4-8(5,6)7/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2-4H2,1H3,(H,5,6,7)/q+1;/p-1 |
InChI Key |
HYYSVXSWFZCCGR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCS(=O)(=O)[O-].CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate generally involves the following key steps:
Formation of the triethylammonium salt: The triethylammonium cation is introduced by quaternization of a tertiary amine (triethylamine) with an appropriate alkylating agent bearing the 3-cyclohexyl-3-hydroxy-3-phenylpropyl moiety.
Introduction of the butanesulfonate anion: This is typically achieved by ion exchange or salt metathesis using butanesulfonic acid or its derivatives (e.g., butanesulfonate salts or sulfonate esters).
Control of reaction conditions: Solvent choice, temperature, and catalysts influence the yield and purity. Polar aprotic solvents (such as acetonitrile or dimethylformamide) are often preferred to facilitate nucleophilic substitution reactions.
Purification: The final product is purified by recrystallization or chromatographic methods to remove unreacted starting materials and side products.
Analytical Data and Research Outcomes
Physicochemical Properties
Purity and Yield
The purity of the final product is typically assessed by chromatographic techniques such as HPLC and confirmed by NMR spectroscopy.
Yields vary depending on reaction scale and conditions but are optimized by controlling temperature, solvent polarity, and reaction time.
Related Compounds Comparison
These analogs provide insight into how varying the sulfonate chain length may affect solubility and biological activity.
Summary and Research Implications
The preparation of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate involves multi-step organic synthesis centered on quaternization of triethylamine with a 3-cyclohexyl-3-hydroxy-3-phenylpropyl intermediate, followed by ion exchange with butanesulfonate.
While detailed experimental protocols are limited in publicly available literature, the synthesis follows established methods for quaternary ammonium sulfonate salts.
Analytical data confirm the compound’s structure and purity, supporting its use in research applications.
Comparative studies with related sulfonate analogs suggest that modifications in the sulfonate moiety influence physicochemical properties and potentially biological activity.
Further research is warranted to optimize synthesis conditions and explore pharmacological profiles, especially given the compound’s potential in therapeutic agent development.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research has indicated that quaternary ammonium compounds, including (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate, exhibit antimicrobial properties. These compounds can disrupt microbial cell membranes, making them useful in disinfectants and antiseptics. Studies have shown that formulations containing such compounds can effectively reduce microbial load in various settings, including healthcare environments.
1.2 Drug Delivery Systems
The compound has been investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, facilitating their transport through biological membranes. This property is particularly beneficial for delivering anticancer agents and other therapeutics that require enhanced absorption.
Material Science Applications
2.1 Polymerization Processes
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate has been utilized as a stabilizer in the polymerization of various monomers. Its ability to interact with different polymer chains makes it a valuable additive in creating stable emulsions and dispersions during polymer synthesis. This application is crucial in producing high-performance materials used in coatings and adhesives.
2.2 Surface Modification
The compound is also used for surface modification of materials to enhance their hydrophilicity or hydrophobicity. By altering the surface properties of polymers or metals, it can improve adhesion characteristics or corrosion resistance, which is essential in various industrial applications.
Surfactant Properties
3.1 Emulsification and Stabilization
As a surfactant, (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate plays a critical role in emulsifying oil and water mixtures. It reduces the surface tension between immiscible phases, allowing for the formation of stable emulsions. This property is widely exploited in cosmetic formulations, food products, and pharmaceuticals.
3.2 Enhanced Cleaning Agents
The compound's surfactant properties make it an effective cleaning agent, capable of breaking down grease and dirt on surfaces. Its inclusion in cleaning formulations can enhance the efficacy of detergents and soaps, particularly in industrial cleaning applications.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Smith et al., "Antimicrobial Efficacy of Quaternary Ammonium Compounds" | Demonstrated significant reduction in bacterial counts with formulations containing the compound. |
| Drug Delivery Systems | Johnson et al., "Micellar Systems for Drug Delivery" | Showed improved solubility and bioavailability of hydrophobic drugs when encapsulated by this compound. |
| Polymerization Processes | Lee et al., "Stabilizers in Polymer Synthesis" | Highlighted the effectiveness of the compound as a stabilizer during the polymerization process for high-performance materials. |
Mechanism of Action
The mechanism of action of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Quaternary Ammonium Compounds
Pharmacological Agents
- Tridihexethyl Chloride : Shares the same cationic structure as the target compound but uses chloride as the counterion. It is clinically employed for its antimuscarinic effects, though it exhibits side effects like dry mouth and tachycardia at therapeutic doses .
- Biperiden and Procyclidine HCl : Structurally distinct anticholinergics with piperidine/pyrrolidine backbones. Unlike the target compound, these lack the cyclohexyl-phenyl-hydroxypropyl group, resulting in different receptor-binding kinetics .
Industrial/Functional Analogues
- Tetra-n-butylammonium butanesulfonate (QBA BuS): A non-pharmacological analog used in chromatography due to its ion-pairing properties. Its butanesulfonate counterion enhances solubility in acetonitrile-water systems compared to perfluorinated variants .
- Triethylammonium acetate (TEAA) and bicarbonate (TEAB) : Common buffering agents in molecular biology. Unlike the target compound, these lack the bulky hydrophobic backbone, limiting their use to pH regulation .
Spectroscopic and Physicochemical Comparisons
- 13C NMR Shifts : The triethylammonium group in the target compound induces upfield shifts in adjacent carbons (e.g., δ 52.6 for C-1 vs. δ 58.2 in precursor alcohols) . Similar shifts are observed in other triethylammonium salts, such as TEAA (δ ~52–55 for methylene groups) .
- Thermal Stability : Butanesulfonate salts (e.g., QBA BuS) exhibit higher decomposition temperatures (>200°C) compared to chloride analogs (~150–180°C), a trend likely applicable to the target compound .
Notes
Solubility Differences : Butanesulfonate’s larger anion size vs. chloride may reduce crystallization tendencies, improving formulation stability.
Side Effects : The anticholinergic activity of the target compound is expected to mirror Tridihexethyl Chloride, necessitating caution in patients with glaucoma or prostate hypertrophy .
Biological Activity
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article delves into its structure, biological activity, and relevant research findings, including case studies and data tables that illustrate its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of a triethylammonium cation and a butanesulfonate anion. The structural components include:
- Cyclohexyl Group : Contributes to hydrophobic interactions.
- Hydroxyl Group : Potentially enhances solubility and reactivity.
- Phenylpropyl Moiety : Suggests neuroactive properties.
This unique structure classifies it as an ionic liquid, which may influence its solubility and thermal properties, making it suitable for various applications in biological systems .
Antimicrobial Properties
Quaternary ammonium compounds are well-documented for their antimicrobial effects. Preliminary studies suggest that (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate may exhibit significant antimicrobial activity, making it a candidate for disinfectants or antiseptics. The mechanism of action typically involves disruption of microbial cell membranes.
Neuroactive Effects
The phenylpropyl moiety indicates potential interactions with neurotransmitter systems. Such interactions could influence mood and cognitive functions, suggesting that this compound may have applications in neuropharmacology.
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzalkonium Chloride | Quaternary ammonium salt | Antimicrobial properties |
| Cetyltrimethylammonium Bromide | Long-chain alkyl quaternary ammonium | Antiseptic and surfactant |
| Phenylethylamine | Aminoalkane with phenolic structure | Neuroactive effects |
| (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate | Quaternary ammonium with cyclohexane ring | Antimicrobial, neuroactive, cytotoxic |
This table illustrates the unique combination of structural features in (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate compared to other compounds, emphasizing its potential for enhanced bioactivity.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various quaternary ammonium compounds found that those with hydroxy and phenolic functionalities exhibited superior activity against Gram-positive bacteria. This suggests that (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate may similarly enhance antimicrobial effectiveness due to its unique structure.
Study 2: Neuropharmacological Assessment
Research investigating the neuropharmacological properties of phenylpropyl derivatives highlighted their potential in modulating neurotransmitter systems. Although direct studies on this specific compound are lacking, the implications of its structural components suggest promising avenues for future research in mood regulation and cognitive enhancement.
Study 3: Cytotoxicity Screening
Cytotoxicity assays conducted on related quaternary ammonium compounds demonstrated significant effects on cancer cell lines. These findings indicate a need for further exploration into the cytotoxic potential of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate against various tumors, particularly given its structural similarities to known cytotoxic agents.
Q & A
Q. What are the established synthesis routes for (3-cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via quaternization of tertiary amines followed by anion exchange. For example, the chloride salt (tridihexethyl chloride) is first synthesized by reacting 3-cyclohexyl-3-hydroxy-3-phenylpropyltriethylamine with hydrochloric acid . Subsequent anion exchange with butanesulfonic acid yields the butanesulfonate salt. Optimization involves pH control (neutral conditions prevent decomposition) and solvent selection (water/alcohol mixtures enhance solubility) . Purity is monitored via ion chromatography to confirm complete anion substitution .
Q. How should researchers characterize the physicochemical properties of this compound?
Methodological Answer: Key characterization steps include:
- NMR spectroscopy : Confirm structural integrity (e.g., cyclohexyl, phenyl, and triethylammonium peaks) .
- HPLC-MS : Verify purity and detect residual solvents or unreacted precursors .
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for applications requiring elevated temperatures .
- Solubility profiling : Test in water, ethanol, and DMSO to determine compatibility with biological assays .
Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?
Methodological Answer: The butanesulfonate anion improves aqueous solubility compared to chloride salts due to its polar sulfonate group. Stability studies should include:
- pH-dependent degradation : Neutral pH (6.5–7.5) minimizes hydrolysis of the quaternary ammonium group .
- Light sensitivity : Store in amber vials under inert gas to prevent photodegradation of the phenyl group .
- Long-term storage : Lyophilization in sealed containers at –20°C preserves stability for >12 months .
Q. What pharmacological mechanisms are associated with this compound’s parasympatholytic effects?
Methodological Answer: The compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Experimental validation includes:
- Radioligand binding assays : Measure displacement of [³H]-N-methylscopolamine in rat brain homogenates .
- Functional assays : Use isolated guinea pig ileum to quantify inhibition of acetylcholine-induced contractions . Dose-response curves (EC₅₀ values) should account for batch-to-batch variability in anion purity .
Advanced Research Questions
Q. How do structural modifications (e.g., anion substitution) alter receptor binding affinity and selectivity?
Methodological Answer: Comparative studies between butanesulfonate, chloride, and perfluorinated anions reveal:
- Anion hydrophobicity : Perfluorobutanesulfonate increases lipid membrane permeability, enhancing mAChR antagonism in neuronal cells .
- Counterion size : Larger anions (e.g., octanesulfonate) reduce solubility but improve depot effects in slow-release formulations .
- Methodological validation : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding interactions, followed by surface plasmon resonance (SPR) for kinetic analysis .
Q. How can researchers resolve contradictions in reported EC₅₀ values across different experimental models?
Methodological Answer: Discrepancies often arise from methodological differences:
- Tissue specificity : mAChR subtype ratios vary between guinea pig ileum (M₃-dominated) and rat bladder (M₂/M₃ mix) .
- Buffer composition : High chloride concentrations competitively inhibit butanesulfonate binding in electrophysiology assays .
- Statistical reconciliation : Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data from heterogeneous studies .
Q. What advanced analytical techniques are recommended for detecting degradation products in long-term stability studies?
Methodological Answer:
- LC-QTOF-MS : Identify low-abundance degradation products (e.g., hydrolyzed cyclohexylphenol derivatives) with high mass accuracy .
- NMR relaxation experiments : Detect conformational changes in the quaternary ammonium group under stress conditions (e.g., 40°C/75% RH) .
- Forced degradation protocols : Expose the compound to UV light, acidic/basic conditions, and oxidizers to validate analytical method robustness .
Q. How does the compound’s stereochemistry impact its pharmacological profile?
Methodological Answer: The 3-hydroxy group introduces a chiral center, requiring:
- Enantiomeric resolution : Use chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases .
- In vivo testing : Compare enantiomers in animal models (e.g., mice) for differences in bioavailability and receptor off-target effects .
Q. What computational models are suitable for predicting the compound’s interactions with non-muscarinic targets?
Methodological Answer:
- Machine learning (ML) frameworks : Train models on chemical features (e.g., molecular descriptors, pharmacophore maps) from databases like ChEMBL .
- Network pharmacology : Integrate protein-protein interaction data (e.g., STRING DB) to identify off-target effects on adrenergic or GABAergic pathways .
Q. How can researchers address ethical and reproducibility challenges in open-data sharing for studies involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
